Val-Ala-PAB-MMAE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C55H88N8O11 |

|---|---|

Molecular Weight |

1037.3 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C55H88N8O11/c1-16-34(8)47(42(72-14)29-43(64)63-28-20-23-41(63)49(73-15)35(9)50(66)57-36(10)48(65)39-21-18-17-19-22-39)61(12)54(70)45(32(4)5)60-53(69)46(33(6)7)62(13)55(71)74-30-38-24-26-40(27-25-38)59-51(67)37(11)58-52(68)44(56)31(2)3/h17-19,21-22,24-27,31-37,41-42,44-49,65H,16,20,23,28-30,56H2,1-15H3,(H,57,66)(H,58,68)(H,59,67)(H,60,69)/t34-,35+,36+,37-,41-,42+,44-,45-,46-,47-,48+,49+/m0/s1 |

InChI Key |

MTXKKTCVANNYBH-AXWSPWQFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Val-Ala-PAB-MMAE: A Technical Guide to its Structure, Properties, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Val-Ala-PAB-MMAE is a critical component in the field of antibody-drug conjugates (ADCs), serving as a linker-payload combination designed for targeted cancer therapy. This technical guide provides an in-depth overview of its molecular structure, chemical properties, and the fundamental mechanisms that govern its therapeutic efficacy. The this compound system is engineered for stability in systemic circulation and selective release of the potent cytotoxic agent, monomethyl auristatin E (MMAE), within the tumor microenvironment. This targeted delivery is primarily achieved through the enzymatic cleavage of the valine-alanine (Val-Ala) dipeptide linker by proteases, such as Cathepsin B, which are often overexpressed in cancer cells.

Molecular Structure and Components

The this compound conjugate is a meticulously designed molecular entity comprising three key components: the cleavable dipeptide linker (Val-Ala), a self-immolative p-aminobenzyl carbamate (PAB) spacer, and the potent antimitotic agent, MMAE.

-

Valine-Alanine (Val-Ala) Linker: This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases like Cathepsin B.[1] The susceptibility of this linker to enzymatic cleavage is a cornerstone of its function, ensuring that the cytotoxic payload is released predominantly within the target cancer cells.

-

p-Aminobenzyl Carbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified MMAE payload. This self-immolating feature is crucial for ensuring that the active drug is liberated in its most potent form.

-

Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic analogue of the natural product dolastatin 10. It functions as a microtubule inhibitor, disrupting the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1]

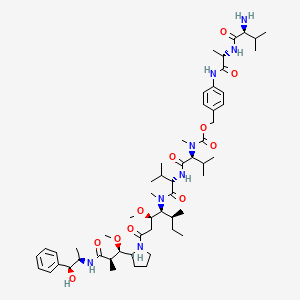

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular components of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in vivo performance.

| Property | Value | Reference |

| Molecular Formula | C56H87N7O12 | [2] |

| Molecular Weight | 1037.33 g/mol | [2] |

| CAS Number | 1912408-92-4 | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO (80 mg/mL) | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (In Solvent) | -80°C for up to 1 year |

Mechanism of Action: Enzymatic Cleavage and Payload Release

The therapeutic efficacy of an ADC utilizing the this compound system is contingent upon a series of events that culminate in the targeted release of MMAE within cancer cells.

-

ADC Internalization: The ADC, circulating in the bloodstream, binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage.

-

Cathepsin B-Mediated Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the alanine residue and the p-aminobenzyl carbamate (PABC) portion of the linker.

-

Self-Immolation and MMAE Release: The cleavage of the Val-Ala dipeptide initiates a spontaneous 1,6-elimination of the PAB spacer. This self-immolative cascade results in the release of the free, unmodified MMAE payload into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest and ultimately triggers apoptosis.

The following diagram illustrates the workflow of ADC internalization and payload release.

Caption: ADC internalization and MMAE release pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) for the dipeptide linker, followed by solution-phase coupling to the PAB spacer and MMAE. While a detailed, proprietary protocol is often company-specific, a general workflow can be outlined based on the synthesis of similar dipeptide-linker-payload conjugates.

Materials:

-

Fmoc-Ala-OH and Fmoc-Val-OH

-

Rink Amide resin

-

p-Aminobenzyl alcohol

-

Monomethyl auristatin E (MMAE)

-

Coupling reagents (e.g., HATU, HBTU, HOBt)

-

Deprotection reagent (e.g., Piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIPS/H2O)

-

Solvents (DMF, DCM, etc.)

-

HPLC for purification

-

Mass spectrometer for characterization

General Procedure:

-

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Ala-OH:

-

Swell the Rink Amide resin in DMF.

-

Couple Fmoc-Ala-OH to the resin using a suitable coupling agent.

-

Remove the Fmoc protecting group using piperidine in DMF.

-

Couple Fmoc-Val-OH to the deprotected alanine on the resin.

-

Cleave the dipeptide from the resin using a cleavage cocktail.

-

Purify the Fmoc-Val-Ala-OH dipeptide by HPLC.

-

-

Coupling of Dipeptide to PAB Spacer:

-

Activate the carboxylic acid of Fmoc-Val-Ala-OH.

-

React the activated dipeptide with p-aminobenzyl alcohol to form Fmoc-Val-Ala-PAB-OH.

-

Purify the product by chromatography.

-

-

Coupling to MMAE:

-

Activate the hydroxyl group of the PAB spacer (e.g., by converting it to a p-nitrophenyl carbonate).

-

React the activated Fmoc-Val-Ala-PAB intermediate with the N-terminus of MMAE.

-

Remove the Fmoc protecting group.

-

Purify the final this compound conjugate by HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product using HPLC and mass spectrometry.

-

Cathepsin B Cleavage Assay

This assay is crucial to verify the specific enzymatic release of MMAE from the Val-Ala-PAB linker.

Materials:

-

This compound conjugate

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Dithiothreitol (DTT) to activate Cathepsin B

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS system for analysis

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare the assay buffer and activate the Cathepsin B with DTT according to the manufacturer's instructions.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the assay buffer, activated Cathepsin B, and the this compound substrate.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops the enzymatic activity.

-

-

LC-MS Analysis:

-

Analyze the quenched samples by LC-MS to separate and quantify the amount of uncleaved this compound and the released MMAE.

-

-

Data Analysis:

-

Plot the concentration of released MMAE over time to determine the cleavage kinetics.

-

The following diagram illustrates the experimental workflow for the Cathepsin B cleavage assay.

Caption: Cathepsin B cleavage assay workflow.

Conclusion

This compound represents a sophisticated and highly effective linker-payload system for the development of antibody-drug conjugates. Its design, which incorporates a protease-cleavable dipeptide and a self-immolative spacer, allows for the stable transport of the potent cytotoxic agent MMAE in the circulation and its specific release within the tumor microenvironment. A thorough understanding of its structure, chemical properties, and mechanism of action is paramount for researchers and drug development professionals working to advance the next generation of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the synthesis and functional characterization of this important ADC component.

References

An In-depth Technical Guide to the Mechanism of Action of Val-Ala-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the Val-Ala-PAB-MMAE antibody-drug conjugate (ADC) platform. This system leverages a potent cytotoxic agent, monomethyl auristatin E (MMAE), linked to a monoclonal antibody (mAb) via a cathepsin B-cleavable linker composed of a valine-alanine (Val-Ala) dipeptide and a p-aminobenzyl (PAB) self-immolative spacer. This guide will detail the sequential steps of ADC action, from cellular binding to payload-induced apoptosis, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

The this compound ADC exerts its cytotoxic effect through a multi-step, targeted process designed to maximize efficacy against antigen-expressing tumor cells while minimizing systemic toxicity. The mechanism can be broken down into the following key stages:

-

Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

-

Lysosomal Trafficking and Enzymatic Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, particularly cathepsin B, lead to the specific cleavage of the amide bond between the alanine residue of the Val-Ala dipeptide and the PAB spacer.[1][] The Val-Ala linker is designed for selective cleavage within the lysosomal compartment, which is often characterized by a higher concentration of active cathepsin B in tumor cells compared to healthy tissues.[]

-

Self-Immolation and Payload Release: Following the enzymatic cleavage of the Val-Ala linker, the PAB spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified, highly potent MMAE payload into the cytoplasm of the cancer cell.[1]

-

Tubulin Inhibition and Mitotic Arrest: Once in the cytoplasm, MMAE, a potent antimitotic agent, binds to tubulin. This binding disrupts microtubule dynamics by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3]

-

Induction of Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway and resulting in programmed cell death of the cancer cell.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the performance of this compound ADCs.

Table 1: In Vitro Cytotoxicity (IC50) of an anti-HER2 this compound ADC

| Cell Line | HER2 Status | IC50 (nM) |

| BT-474 | Positive | 0.08 - 0.09 |

| SK-BR-3 | Positive | 0.02 |

| NCI-N87 | Positive | Not specified |

| SK-OV-3 | Positive | Not specified |

| MCF-7 | Weakly Positive | >100 |

| MDA-MB-468 | Negative | >200 |

Data sourced from a study on an anti-HER2 antibody conjugated to different this compound linker-payloads.

Table 2: Comparative Cleavage Kinetics of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate |

| Val-Cit | 2x |

| Val-Ala | 1x |

This data indicates that the Val-Ala linker is cleaved by isolated cathepsin B at approximately half the rate of the Val-Cit linker.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of an ADC that inhibits the growth of a cell population by 50% (IC50).

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound ADC

-

Unconjugated monoclonal antibody (negative control)

-

Free MMAE (positive control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free MMAE in complete culture medium. Remove the old medium from the cells and add the diluted compounds.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using appropriate software.

ADC Internalization Assay (Flow Cytometry)

This protocol quantifies the internalization of an ADC into target cells.

Materials:

-

Target cells

-

This compound ADC fluorescently labeled (e.g., with Alexa Fluor 488)

-

Unconjugated fluorescently labeled antibody

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Trypsin or other cell detachment solution

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

-

ADC Incubation: Treat cells with the fluorescently labeled ADC at a predetermined concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit active internalization.

-

Cell Harvesting: At each time point, wash the cells with cold PBS to stop internalization. Detach the cells using trypsin.

-

Staining (Optional): A viability dye can be added to exclude dead cells from the analysis.

-

Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the internalized ADC.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of internalization.

MMAE-Induced Apoptosis Assay (Annexin V/PI Staining)

This protocol detects and quantifies apoptosis in cells treated with the ADC.

Materials:

-

Target cells

-

This compound ADC

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the ADC at various concentrations for a specified period (e.g., 48 hours).

-

Cell Harvesting: Harvest both treated and untreated control cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The results will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the ADC.

Cathepsin B-Mediated Linker Cleavage Assay

This assay confirms the enzymatic cleavage of the Val-Ala linker.

Materials:

-

This compound ADC

-

Recombinant human cathepsin B

-

Cathepsin B activation buffer (e.g., sodium acetate buffer, pH 5.0, containing DTT and EDTA)

-

Reaction termination solution (e.g., protease inhibitor cocktail)

-

HPLC or LC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC and activation buffer. Equilibrate to 37°C.

-

Initiate Cleavage: Add activated cathepsin B to the tube to start the reaction.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and stop the reaction with the termination solution.

-

Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker-payload, and free MMAE.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.

Visualizations

Signaling Pathway of this compound Mechanism of Action

Caption: Mechanism of action of this compound ADC.

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

Caption: Workflow of an in vitro cytotoxicity (MTT) assay.

This in-depth guide provides a foundational understanding of the this compound ADC platform, offering both the theoretical mechanism and the practical experimental approaches necessary for its evaluation. The provided data and protocols should serve as a valuable resource for researchers and professionals in the field of targeted cancer therapy.

References

The Critical Role of the PAB Spacer in Val-Ala-PAB-MMAE Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the integral function of the p-aminobenzyl (PAB) spacer within the Val-Ala-PAB-MMAE linker-drug construct, a cornerstone of modern antibody-drug conjugate (ADC) design. We will delve into the molecular mechanisms, quantitative performance data, and detailed experimental protocols that underscore the importance of this self-immolative spacer in achieving targeted and efficient cancer cell cytotoxicity.

Introduction to this compound ADCs

Antibody-drug conjugates are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. The this compound system is a widely utilized and clinically validated linker-payload combination designed for conditional drug release within the tumor microenvironment.

The construct consists of four key components:

-

Valine-Alanine (Val-Ala) Dipeptide: A substrate specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.

-

p-Aminobenzyl (PAB) Spacer: A self-immolative chemical moiety that, upon cleavage of the Val-Ala dipeptide, undergoes a spontaneous 1,6-elimination reaction.[1]

-

Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

-

Monoclonal Antibody (mAb): Provides targeting specificity to a tumor-associated antigen on the cancer cell surface.

The sequential action of enzymatic cleavage and self-immolation ensures that the highly cytotoxic MMAE is released in its unmodified, fully active form only after the ADC has been internalized by the target cancer cell.[3][4]

The Self-Immolative Mechanism of the PAB Spacer

The PAB spacer is the linchpin of the controlled drug release mechanism. In its conjugated state, it connects the Val-Ala dipeptide to the MMAE payload via a carbamate linkage. This configuration is stable in systemic circulation, preventing premature drug release and associated off-target toxicity.[4]

Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the following cascade is initiated:

-

Enzymatic Cleavage: The acidic environment of the lysosome activates Cathepsin B, which recognizes and cleaves the amide bond between the alanine residue and the PAB spacer.

-

Initiation of 1,6-Elimination: This cleavage unmasks the aniline nitrogen of the PAB group, triggering a rapid and irreversible electronic cascade known as 1,6-elimination.

-

Payload Release: The 1,6-elimination results in the fragmentation of the PAB spacer, releasing the unmodified MMAE payload, carbon dioxide, and an aza-quinone methide remnant.

This elegant mechanism ensures a "traceless" release of the cytotoxic drug at the site of action.

Quantitative Performance Data

The efficacy of the this compound linker system is supported by extensive quantitative data from preclinical studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of an ADC's potency. The following table summarizes representative IC50 values for MMAE-based ADCs against various cancer cell lines.

| Linker Type | Payload | Target Cell Line | Target Antigen | IC50 (nM) |

| Val-Cit-PAB | MMAE | SKBR3 | HER2 | 0.0143 |

| Val-Ala-PAB | MMAE | NCI-N87 | HER2 | ~0.5 (µg/mL) |

| Val-Cit-PAB | MMAE | BxPC-3 | Tissue Factor | 0.97 |

| Val-Cit-PAB | MMAE | PSN-1 | Tissue Factor | 0.99 |

| Val-Cit-PAB | MMAE | Capan-1 | Tissue Factor | 1.10 |

| Val-Cit-PAB | MMAE | Panc-1 | Tissue Factor | 1.16 |

Note: IC50 values can vary based on the specific antibody, cell line, and experimental conditions.

Cathepsin B Cleavage Kinetics

The efficiency of enzymatic cleavage is crucial for timely drug release. The following table presents kinetic parameters for the Cathepsin B-mediated cleavage of various dipeptide linkers.

| Peptide Linker | Km (µM) | kcat (s⁻¹) |

| Val-Cit-PABC-Fluorophore | 5400 ± 320 | 27.0 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

Data adapted from fluorogenic assays. Higher kcat/Km values indicate greater catalytic efficiency.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common colorimetric assay to assess cell viability.

Materials:

-

Target and control cancer cell lines

-

Complete cell culture medium

-

Antibody-Drug Conjugate (ADC) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and add to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours for tubulin inhibitors).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Plasma Stability Assay

This protocol assesses the stability of the ADC linker in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, mouse, or rat plasma

-

Organic solvent for protein precipitation (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

-

Sample Preparation: Precipitate plasma proteins with an organic solvent and centrifuge to collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.

-

Data Analysis: Plot the percentage of released payload over time to determine the stability of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

Methods:

-

Ultraviolet-Visible (UV/Vis) Spectroscopy: A simple method based on the differential absorbance of the antibody and the payload at specific wavelengths.

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of different drug-loaded species.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact ADC, from which the DAR can be calculated.

Conclusion

The p-aminobenzyl (PAB) spacer is a critical and elegantly designed component of the this compound linker system. Its self-immolative nature, triggered by the specific enzymatic cleavage of the Val-Ala dipeptide, ensures the controlled and efficient release of the potent MMAE payload within the target cancer cell. This mechanism is fundamental to the high therapeutic index of ADCs employing this technology. A thorough understanding and rigorous experimental validation of the PAB spacer's function are paramount for the successful development of next-generation antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. abmole.com [abmole.com]

- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Tubulin Inhibition by MMAE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent.[1] Originally derived from dolastatins, a class of natural products isolated from the sea hare Dolabella auricularia, MMAE exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division.[2][3] Due to its high toxicity, MMAE cannot be administered as a standalone drug.[2] Instead, it is utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[4] This targeted delivery system combines the specificity of a monoclonal antibody against a tumor-associated antigen with the potent cell-killing ability of MMAE, thereby minimizing systemic toxicity and enhancing the therapeutic window. This technical guide provides a comprehensive overview of the core mechanism of MMAE as a tubulin inhibitor, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of MMAE is the inhibition of tubulin polymerization. Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, is the fundamental building block of microtubules. Microtubules are dynamic structures that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.

MMAE binds to the vinca domain on β-tubulin, at the interface between two longitudinally aligned tubulin dimers. This binding site is located at the plus-end of the microtubule, interfering with the addition of new tubulin dimers and disrupting the assembly of microtubules. The binding of MMAE to tubulin leads to a conformational change that induces the formation of curved tubulin aggregates, further preventing the formation of functional microtubules. The disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death).

Signaling Pathway of MMAE-induced Apoptosis

The inhibition of tubulin polymerization by MMAE triggers a cascade of intracellular events culminating in apoptosis. The sustained arrest of the cell cycle at the G2/M phase is a critical checkpoint. Cells that are unable to form a proper mitotic spindle cannot proceed through mitosis and are ultimately targeted for elimination. This process, often referred to as mitotic catastrophe, is a key outcome of treatment with microtubule-destabilizing agents like MMAE. The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, leading to the activation of caspases, which are the executioners of apoptosis. Key markers of MMAE-induced apoptosis include the cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation of caspase-3 and caspase-9.

Caption: Signaling pathway of MMAE-induced apoptosis.

Quantitative Data

The potency of MMAE can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the cytotoxic activity of MMAE in different cancer cell lines. The dissociation constant (Kd) provides a measure of the binding affinity of MMAE to tubulin.

| Parameter | Cell Line | Value | Reference |

| IC50 | SKBR3 (Breast Cancer) | 3.27 ± 0.42 nM | |

| HEK293 (Kidney) | 4.24 ± 0.37 nM | ||

| BxPC-3 (Pancreatic) | 0.97 ± 0.10 nM | ||

| PSN-1 (Pancreatic) | 0.99 ± 0.09 nM | ||

| Capan-1 (Pancreatic) | 1.10 ± 0.44 nM | ||

| Panc-1 (Pancreatic) | 1.16 ± 0.49 nM | ||

| Jurkat (T-cell leukemia) | 0.099 nM | ||

| DoHH2 (Non-Hodgkin Lymphoma) | 0.02 µg/ml | ||

| L-82 (Lung Cancer) | 98 - 150 nmol/L (intracellular) | ||

| Kd (Tubulin Binding) | FI-MMAE | 291 nM |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of MMAE on the assembly of microtubules from purified tubulin.

Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Prepare a stock solution of GTP (e.g., 100 mM) in distilled water.

-

Prepare serial dilutions of MMAE in the polymerization buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the tubulin solution with the polymerization buffer.

-

Add the desired concentrations of MMAE or a vehicle control to the respective wells.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Monitor the change in absorbance at 340 nm over time, which reflects the extent of microtubule polymerization. Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used.

-

Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

-

Calculate the initial rate of polymerization from the slope of the linear portion of the curves.

-

Determine the IC50 value of MMAE for tubulin polymerization inhibition by plotting the percentage of inhibition against the logarithm of the MMAE concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of MMAE on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of MMAE for a specified duration (e.g., 72 hours). Include untreated cells as a control.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the logarithm of the MMAE concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle after MMAE treatment.

Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with MMAE at various concentrations for a specific time period (e.g., 24 hours).

-

Harvest both adherent and floating cells.

-

-

Fixation:

-

Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate the cells in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured, and the data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with MMAE as described for the cell cycle analysis.

-

Harvest the cells, including any floating cells.

-

-

Staining:

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells promptly by flow cytometry.

-

Viable cells are negative for both Annexin V and PI.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells are positive for both Annexin V and PI.

-

Western Blot Analysis of Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Methodology:

-

Protein Extraction:

-

Treat cells with MMAE and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP.

-

Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

-

Conclusion

Monomethyl Auristatin E is a highly effective cytotoxic agent that functions by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Its incorporation into ADCs has revolutionized the targeted therapy of cancer. The experimental protocols detailed in this guide provide a robust framework for the characterization of MMAE and other tubulin-targeting agents. A thorough understanding of its mechanism of action and the methodologies to evaluate its efficacy is crucial for the continued development of novel and more effective cancer therapeutics.

References

Val-Ala-PAB-MMAE: A Technical Guide for Researchers

FOR RESEARCH USE ONLY

This document provides a comprehensive technical overview of Val-Ala-PAB-MMAE, a key component in the development of Antibody-Drug Conjugates (ADCs). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data Summary

This compound is a drug-linker conjugate composed of the dipeptide linker, Valine-Alanine (Val-Ala), a p-aminobenzylcarbamate (PAB) spacer, and the potent cytotoxic agent, Monomethyl Auristatin E (MMAE).

| Property | Value | Reference |

| CAS Number | 1912408-92-4 | [1][2] |

| Molecular Weight | 1037.33 g/mol | [1][2] |

| Molecular Formula | C₅₅H₈₈N₈O₁₁ | [1] |

Mechanism of Action

The this compound conjugate is designed for targeted delivery of the cytotoxic payload, MMAE, to antigen-expressing cancer cells. The mechanism of action involves a multi-step process that ensures stability in circulation and specific release of the active drug within the target cell.

Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome. Inside the acidic environment of the lysosome, the Val-Ala dipeptide linker is cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of free MMAE into the cytoplasm.

MMAE is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death) through the activation of caspase-dependent pathways.

Experimental Protocols

Synthesis and Purification of this compound

Note: The following is a generalized procedure and should be optimized. All steps should be performed under an inert atmosphere and with anhydrous solvents.

-

Synthesis of the Val-Ala-PAB linker: This typically involves standard peptide coupling reactions to link Fmoc-protected Valine to Alanine, followed by coupling to p-aminobenzyl alcohol.

-

Conjugation to MMAE: The deprotected Val-Ala-PAB linker is then activated and reacted with the primary amine of MMAE.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

For a detailed synthetic route of a similar and widely used linker, Mc-Val-Cit-PAB, researchers can refer to the improved methodology described by Kovtun et al. (2010), which offers a high-yielding and diastereomerically pure synthesis. This procedure can be adapted by substituting L-Citrulline with L-Alanine.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated and untreated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound (or released MMAE) to inhibit tubulin polymerization.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

-

This compound (or MMAE)

-

Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

-

Prepare a stock solution of this compound or MMAE in an appropriate solvent (e.g., DMSO).

-

On ice, prepare the reaction mixture in a 96-well plate by adding polymerization buffer, GTP, and the test compound at various concentrations.

-

Initiate the polymerization by adding the purified tubulin to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cathepsin B Cleavage Assay

This assay determines the susceptibility of the Val-Ala linker to cleavage by Cathepsin B.

Materials:

-

This compound

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation buffer (Assay buffer with 2 mM DTT, freshly prepared)

-

HPLC system with a C18 column

Procedure:

-

Activate Cathepsin B by incubating it in the activation buffer.

-

Prepare a solution of this compound in the assay buffer.

-

Initiate the reaction by adding the activated Cathepsin B to the this compound solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or acid).

-

Analyze the samples by RP-HPLC to quantify the amount of released MMAE and remaining this compound.

Signaling Pathways

The primary signaling event initiated by the released MMAE is the disruption of microtubule dynamics, leading to G2/M cell cycle arrest. This mitotic catastrophe triggers the intrinsic apoptotic pathway.

Key downstream events include:

-

Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to arrest in the G2/M phase of the cell cycle. This can be observed by an accumulation of cells in this phase using flow cytometry.

-

Apoptosis Induction: Prolonged mitotic arrest leads to the activation of pro-apoptotic proteins and the caspase cascade. Key markers of MMAE-induced apoptosis include the cleavage of caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).

-

Akt/mTOR Pathway: Some studies have shown that MMAE-containing ADCs can inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Val-Ala-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of the valine-alanine-p-aminobenzylcarbamate-monomethyl auristatin E (Val-Ala-PAB-MMAE) drug-linker, a critical component in the development of antibody-drug conjugates (ADCs). This document outlines key physicochemical properties, detailed experimental methodologies for characterization, and insights into the molecular mechanisms governed by this potent cytotoxic payload delivery system.

Introduction

This compound is a cleavable drug-linker technology designed for the targeted delivery of the highly potent antimitotic agent, monomethyl auristatin E (MMAE), to cancer cells. The linker system consists of a dipeptide, valine-alanine, which is susceptible to cleavage by lysosomal proteases such as Cathepsin B, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and the MMAE payload. The targeted release of MMAE within the tumor cell microenvironment is a key design feature to maximize therapeutic efficacy while minimizing systemic toxicity. Understanding the solubility and stability of this drug-linker is paramount for formulation development, manufacturing, and ensuring the overall safety and efficacy of the resulting ADC.

Solubility Profile

The solubility of this compound is a critical parameter that influences its formulation, handling, and bioavailability. Due to the hydrophobic nature of MMAE, the drug-linker's aqueous solubility is limited.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvent systems. It is important to note that sonication is often recommended to aid dissolution.

| Solvent System | Solubility | Molar Concentration (mM) | Observations |

| Dimethyl sulfoxide (DMSO) | 80 mg/mL[1] | 77.12[1] | Sonication recommended. |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL[1] | 3.18[1] | Sonication recommended. |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | ≥ 2.41 | Clear solution, saturation unknown.[2] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 2.41 | Clear solution, saturation unknown. |

Stability Profile

The stability of the this compound drug-linker is crucial for maintaining the integrity of the ADC until it reaches the target tumor cell. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy.

General Storage and Handling

-

Powder: Stable for up to 3 years when stored at -20°C, protected from moisture.

-

In Solvent: Stable for up to 1 year in a suitable solvent when stored at -80°C.

Linker Stability

The Val-Ala dipeptide linker has been shown to exhibit greater hydrophilicity and stability compared to the more commonly used valine-citrulline (Val-Cit) linker. This can lead to ADCs with higher drug-to-antibody ratios (DAR) and reduced aggregation. A comparative study in mouse serum demonstrated that the Val-Ala linker has a longer half-life (t1/2 = 23 h) compared to the Val-Cit linker (t1/2 = 11.2 h), suggesting enhanced stability in a biological matrix.

Degradation Pathways

The primary intended degradation pathway for the this compound linker is enzymatic cleavage of the Val-Ala dipeptide by Cathepsin B within the lysosome of target cells. This initiates a self-immolation cascade of the PAB spacer, leading to the release of free MMAE.

Potential unintended degradation pathways may include hydrolysis of the linker, particularly at non-physiological pH or elevated temperatures, although specific data on the degradation products of the standalone this compound linker are not extensively available in the public domain. Forced degradation studies are essential to fully characterize these pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies for assessing the solubility and stability of this compound.

Solubility Determination

A standard method for determining the thermodynamic solubility of a drug-linker involves the shake-flask method.

Protocol:

-

Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 5.0, 6.0, 7.4) to mimic physiological conditions.

-

Sample Addition: Add an excess amount of this compound powder to a known volume of each buffered solution in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved drug-linker in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Stability Assessment: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.

Protocol:

-

Stress Conditions: Expose solutions of this compound to a range of stress conditions, including:

-

Acidic and Basic Hydrolysis: Incubate in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the parent compound and any degradation products.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the drug-linker in a biological matrix.

Protocol:

-

Incubation: Incubate this compound at a known concentration in plasma from different species (e.g., human, mouse, rat) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

-

Quantification: Analyze the supernatant for the concentration of the intact drug-linker and any released MMAE using LC-MS/MS.

Cathepsin B Cleavage Assay

This assay confirms the intended mechanism of drug release.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing this compound, recombinant human Cathepsin B, and an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: Stop the reaction at various time points by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Analysis: Quantify the amount of released MMAE at each time point using HPLC or LC-MS.

Mechanism of Action and Signaling Pathway

Upon internalization of the ADC and cleavage of the Val-Ala-PAB linker, the released MMAE exerts its potent cytotoxic effect by disrupting the cellular microtubule network.

MMAE Signaling Pathway

MMAE is a tubulin polymerization inhibitor. It binds to tubulin, the protein subunit of microtubules, and prevents its assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Caption: MMAE mechanism of action from ADC internalization to apoptosis induction.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for key experimental procedures.

Solubility Determination Workflow

Caption: Workflow for determining the thermodynamic solubility of this compound.

Forced Degradation Study Workflow

Caption: Workflow for conducting a forced degradation study on this compound.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for the successful development of ADCs utilizing this technology. Its limited aqueous solubility necessitates careful formulation strategies, while its stability profile, particularly the enhanced stability of the Val-Ala linker compared to Val-Cit, offers potential advantages in terms of manufacturability and in vivo performance. The experimental protocols and workflows provided in this guide serve as a foundation for the robust characterization of this and similar drug-linker systems, ensuring the development of safe and effective targeted cancer therapies. Further studies to fully elucidate the degradation products under various stress conditions will continue to refine our understanding and optimize the application of this potent ADC payload.

References

Methodological & Application

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Val-Ala-PAB-MMAE ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences its efficacy, safety, and pharmacokinetic profile.[1][2] The Val-Ala-PAB-MMAE linker-payload system consists of the potent anti-mitotic agent monomethyl auristatin E (MMAE) connected to the antibody via a linker containing a valine-alanine dipeptide.[3][4] This linker is designed to be stable in circulation and cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, to release the active drug.

This document provides detailed protocols for the determination of the DAR for ADCs utilizing the this compound system, employing four common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy.

This compound Linker Chemistry and Conjugation

The this compound drug-linker is typically conjugated to the monoclonal antibody through cysteine residues. This process usually involves the partial reduction of interchain disulfide bonds in the antibody, followed by the reaction of the resulting free thiol groups with a maleimide group on the linker. This results in a heterogeneous mixture of ADC species with varying numbers of drug molecules attached (e.g., DAR 0, 2, 4, 6, 8).

References

Application Notes and Protocols for the Characterization of Val-Ala-PAB-MMAE Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. The Val-Ala-PAB-MMAE ADC platform utilizes a dipeptide linker (valine-alanine) that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3][][5] This targeted delivery and conditional activation mechanism enhances the therapeutic window by minimizing systemic toxicity while maximizing antitumor efficacy.

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization. Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug. However, when conjugated to a mAb via the Val-Ala-p-aminobenzylcarbamate (PAB) linker, it can be delivered specifically to cancer cells. Upon internalization of the ADC and subsequent cleavage of the Val-Ala linker within the lysosome, MMAE is released, leading to cell cycle arrest and apoptosis.

Comprehensive characterization of this compound ADCs is critical to ensure their safety, efficacy, and batch-to-batch consistency. This document provides detailed application notes and protocols for the essential analytical techniques used to characterize these complex biomolecules.

I. Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that significantly influences the ADC's potency and pharmacokinetic profile. Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).

Experimental Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and drug load distribution of a this compound ADC.

Instrumentation:

-

HPLC or UHPLC system with a UV detector.

-

HIC column (e.g., TSKgel Butyl-NPR).

Reagents:

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

-

ADC sample.

Procedure:

-

System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.

-

Injection: Inject a suitable volume of the prepared sample onto the column.

-

Chromatographic Separation: Apply a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different ADC species.

-

Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis:

-

Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR value of that species) / 100

-

Data Presentation:

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR0 | 5.2 | 10.5 |

| DAR2 | 8.7 | 35.2 |

| DAR4 | 11.3 | 45.8 |

| DAR6 | 13.1 | 7.3 |

| DAR8 | 14.5 | 1.2 |

| Average DAR | 3.9 |

Note: The retention times and peak areas are representative and will vary depending on the specific ADC and chromatographic conditions.

II. Analysis of Aggregates and Fragments

Aggregation is a common degradation pathway for mAbs and ADCs and can impact both efficacy and immunogenicity. Size Exclusion Chromatography (SEC) is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).

Experimental Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregates, and fragments in a this compound ADC sample.

Instrumentation:

-

HPLC or UHPLC system with a UV or DAD detector.

-

SEC column (e.g., Agilent AdvanceBio SEC 300Å).

Reagents:

-

Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.

-

ADC sample.

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

-

Injection: Inject a fixed volume of the prepared sample onto the column.

-

Chromatographic Separation: Perform an isocratic elution with the mobile phase.

-

Data Acquisition: Monitor the eluent at 280 nm.

-

Data Analysis:

-

Integrate the peak areas for the aggregate, monomer, and fragment peaks.

-

Calculate the percentage of each species relative to the total peak area.

-

Data Presentation:

| Species | Retention Time (min) | Peak Area (%) |

| Aggregate | 7.1 | 2.5 |

| Monomer | 8.1 | 97.0 |

| Fragment | 9.5 | 0.5 |

Note: Retention times are representative. The addition of a low percentage of organic solvent (e.g., isopropanol) to the mobile phase may be necessary to mitigate hydrophobic interactions between the ADC and the stationary phase.

III. Purity and Integrity Analysis

Mass spectrometry (MS) and Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) are powerful techniques for assessing the purity, integrity, and heterogeneity of ADCs.

Experimental Protocol: Intact and Subunit Mass Analysis by LC-MS

Objective: To confirm the molecular weight of the intact ADC and its subunits (light chain and heavy chain with different drug loads) and to assess heterogeneity.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UHPLC system.

Protocols:

A. Intact Mass Analysis (under denaturing or native conditions):

-

Chromatography:

-

Denaturing (Reversed-Phase): Use a C4 column with a gradient of acetonitrile in water with 0.1% formic acid.

-

Native (Size Exclusion): Use an SEC column with a volatile, non-denaturing mobile phase such as ammonium acetate.

-

-

MS Analysis: Acquire data in positive ion mode and deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.

B. Subunit Mass Analysis:

-

Sample Preparation: Reduce the ADC sample using a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains. The enzyme IdeS can be used to generate F(ab')2 and Fc fragments prior to reduction for more detailed analysis.

-

Chromatography: Separate the subunits using reversed-phase chromatography.

-

MS Analysis: Acquire and deconvolute the mass spectra for the light and heavy chains to determine the distribution of drug conjugation on each chain.

Data Presentation:

| Species | Expected Mass (Da) | Observed Mass (Da) |

| Intact ADC (DAR4) | ~153,000 | ~153,010 |

| Light Chain (LC) | ~23,500 | ~23,502 |

| LC + 1 Drug | ~24,500 | ~24,505 |

| Heavy Chain (HC) | ~50,000 | ~50,005 |

| HC + 1 Drug | ~51,000 | ~51,008 |

| HC + 2 Drugs | ~52,000 | ~52,012 |

Note: Masses are approximate and will depend on the specific antibody and drug-linker.

Experimental Protocol: Purity Analysis by CE-SDS

Objective: To assess the purity and size heterogeneity of the ADC under reducing and non-reducing conditions.

Instrumentation:

-

Capillary Electrophoresis system with a UV or PDA detector.

Procedure:

-

Sample Preparation:

-

Non-reducing: Denature the ADC sample with SDS and alkylate with iodoacetamide.

-

Reducing: Denature the ADC with SDS and reduce with DTT or β-mercaptoethanol.

-

-

Electrophoresis: Separate the samples in a capillary filled with a sieving gel matrix.

-

Data Acquisition: Detect the separated species by UV absorbance.

-

Data Analysis: Determine the relative percentage of the main peaks (intact ADC or heavy/light chains) and any impurities or fragments.

Data Presentation:

| Condition | Species | Migration Time (min) | % Purity |

| Non-reducing | Intact ADC | 10.2 | 98.5 |

| Reducing | Heavy Chain | 8.5 | - |

| Light Chain | 7.1 | - |

IV. In Vitro Cytotoxicity Assessment

The in vitro cytotoxicity assay is essential for evaluating the potency and specificity of the ADC. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of a this compound ADC on an antigen-positive cancer cell line.

Materials:

-

Antigen-positive target cancer cell line.

-

Antigen-negative control cell line.

-

Complete cell culture medium.

-

This compound ADC.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete medium and add them to the cells. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for MMAE).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using non-linear regression (four-parameter logistic fit).

-

Data Presentation:

| ADC Concentration (nM) | % Cell Viability |

| 0.01 | 98.2 |

| 0.1 | 85.1 |

| 1 | 52.3 |

| 10 | 15.7 |

| 100 | 5.4 |

| IC50 (nM) | 1.2 |

Note: The IC50 value is representative and highly dependent on the cell line and assay conditions.

V. Mechanism of Action and Experimental Workflows

Signaling Pathway and Cleavage Mechanism

The this compound ADC exerts its cytotoxic effect through a multi-step process that begins with binding to the target antigen on the cancer cell surface and culminates in the inhibition of tubulin polymerization.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Val-Ala-PAB-MMAE ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The Val-Ala-PAB-MMAE ADC system utilizes a dipeptide linker (Valine-Alanine) connected to a self-emolative spacer (p-aminobenzylcarbamate or PAB), which is in turn attached to the highly potent microtubule inhibitor, monomethyl auristatin E (MMAE). This linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. Upon cleavage, the PAB spacer releases the active MMAE payload, leading to cell cycle arrest and apoptosis.[1][2]

These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound ADCs.

Mechanism of Action

The cytotoxic effect of a this compound ADC is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B facilitate the cleavage of the Val-Ala linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the MMAE payload into the cytoplasm.[2][3][4]

Once released, MMAE exerts its potent anti-mitotic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis, or programmed cell death.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity (IC50 values) of free MMAE and various MMAE-conjugated ADCs against a panel of cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: In Vitro Cytotoxicity of Free MMAE

| Cell Line | Cancer Type | IC50 (nM) |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |

| MCF-7 | Breast Cancer (HER2-) | 0.35 |

Data sourced from multiple studies.

Table 2: In Vitro Cytotoxicity of MMAE-ADCs

| ADC | Target | Cell Line | Cancer Type | Linker | IC50 |

| cAC10-vcMMAE | CD30 | L-82 | Hodgkin Lymphoma | Val-Cit | 2 - 55 ng/mL |

| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | Breast Cancer | Val-Cit | ~3 µg/mL |

| Trastuzumab-vc-MMAE | HER2 | BT-474 | Breast Cancer | Val-Cit | ~3 µg/mL |

| Trastuzumab-vc-MMAE | HER2 | NCI-N87 | Gastric Cancer | Val-Cit | ~3 µg/mL |

| mil40-15 | HER2 | BT-474 | Breast Cancer | Cys-linker | 9.8 x 10⁻¹¹ M |

| mil40-15 | HER2 | HCC1954 | Breast Cancer | Cys-linker | 1.8 x 10⁻⁹ M |

| mil40-15 | HER2 | NCI-N87 | Gastric Cancer | Cys-linker | 1.1 x 10⁻¹⁰ M |

Data sourced from multiple studies.

Experimental Protocols

A typical workflow for an in vitro cytotoxicity assay involves cell seeding, treatment with the ADC, an incubation period, and a final viability assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound ADC and corresponding unconjugated antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.

-

ADC Preparation: Prepare serial dilutions of the this compound ADC and unconjugated antibody in complete medium.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the various ADC or antibody concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

This compound ADC

-

LDH Cytotoxicity Assay Kit (commercially available)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells as described in the MTT assay protocol.

-

ADC Treatment: Treat cells with serial dilutions of the this compound ADC. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72-96 hours).

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, after subtracting background absorbance.

Real-Time Cytotoxicity Assay (e.g., using IncuCyte® Live-Cell Analysis System)

This method allows for the kinetic monitoring of cell death in real-time.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

This compound ADC

-

A real-time cell imaging system (e.g., IncuCyte®)

-

A cell-impermeant DNA dye (e.g., IncuCyte® Cytotox Green or Red Reagent)

-

96-well flat-bottom plates

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density optimized for the cell line (e.g., 1,000-5,000 cells/well).

-

Reagent Preparation: Prepare serial dilutions of the this compound ADC in complete medium containing the cell-impermeant DNA dye at the recommended concentration.

-

Cell Treatment: Add 100 µL of the ADC/dye mixture to the appropriate wells.

-

Live-Cell Imaging: Place the plate inside the live-cell analysis system and schedule image acquisition (phase contrast and fluorescence channels) every 2-3 hours for the duration of the experiment (e.g., 72-96 hours).

-

Data Analysis: The system's software is used to quantify the number of fluorescent (dead) cells over time. The data can be used to generate time-course graphs and calculate kinetic IC50 values.

MMAE-Induced Apoptosis Signaling Pathway